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molecular formula C14H12O3S B1668149 1-Ethylphenoxathiin 10,10-dioxide CAS No. 134476-36-1

1-Ethylphenoxathiin 10,10-dioxide

Cat. No. B1668149
M. Wt: 260.31 g/mol
InChI Key: HQSRQKBSOOZLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420156

Procedure details

A solution of 1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide (590.2) g) in acetic acid (5.4 L) containing 70% aqueous perchloric acid (250 mL) was blanketed with nitrogen and 65 g of Pearlman's catalyst (20% palladium hydroxide on carbon, Aldrich Chemical Co., Milwaukee, Wis.) was added. The atmosphere above the reaction mixture was replaced by successive evacuation and flushing with nitrogen, and then the nitrogen was displaced by successive evacuations and flushing with hydrogen. The reaction mixture was then stirred vigorously and hydrogen was added until no more was taken up. The catalyst was filtered off and rinsed with acetic acid. The combined acetic acid solutions were diluted to approximately 23.5 L with water and stirred overnight at room temperature. The resulting off-white solid was collected by filtration, washed with water (2 L) and dried at 50° C. in a vacuum oven, giving 1-ethylphenoxathiin 10,10-dioxide. After recrystallization from ethyl acetate/hexanes it had a melting point of 114°-115° C. Recrystallization from ethyl acetate/pentane appeared to give a different crystalline form, mp 101°-103° C.
Name
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.4 L
Type
solvent
Reaction Step One
Quantity
65 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:4]1[C:17]2[S:16](=[O:19])(=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3].Cl(O)(=O)(=O)=O>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:2]([C:4]1[C:17]2[S:16](=[O:19])(=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3] |f:3.4.5|

Inputs

Step One
Name
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)C1=CC=CC=2OC3=CC=CC=C3S(C12)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
5.4 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
65 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
flushing with nitrogen
CUSTOM
Type
CUSTOM
Details
flushing with hydrogen
ADDITION
Type
ADDITION
Details
hydrogen was added until
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
rinsed with acetic acid
ADDITION
Type
ADDITION
Details
The combined acetic acid solutions were diluted to approximately 23.5 L with water
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting off-white solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2 L)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=2OC3=CC=CC=C3S(C12)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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